

## Statistical analysis of Enolicam's antiinflammatory effects compared to placebo

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Enolicam |           |
| Cat. No.:            | B1505830 | Get Quote |

# Enolicam vs. Placebo: A Statistical Analysis of Anti-inflammatory Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of **Enolicam**, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, against a placebo. The analysis is based on established experimental data from clinical and preclinical studies involving oxicam derivatives, serving as a proxy for **Enolicam**. This document details the statistical outcomes, experimental methodologies, and underlying signaling pathways to offer an objective evaluation for research and development purposes.

# Data Presentation: Clinical Efficacy of Oxicam NSAIDs Compared to Placebo

The following tables summarize the quantitative data from placebo-controlled clinical trials on oxicam derivatives, which are structurally and functionally similar to **Enolicam**. These studies typically assess pain reduction and functional improvement in patients with inflammatory conditions like osteoarthritis.

Table 1: Patient Withdrawal Due to Inadequate Symptom Relief



| Treatment Group | Dosage    | Number of Patients | Percentage of Patients Withdrawing |
|-----------------|-----------|--------------------|------------------------------------|
| Placebo         | -         | 40                 | 30%                                |
| Lornoxicam      | 6 mg/day  | 40                 | 15%                                |
| Lornoxicam      | 8 mg/day  | 40                 | 10%                                |
| Lornoxicam      | 12 mg/day | 40                 | 0%                                 |

Data from a multicentre, randomised, double-blind, parallel-group study comparing lornoxicam and placebo in patients with osteoarthritis.[1]

Table 2: Pain on Movement (Visual Analogue Scale - VAS)

| Treatment Group | Dosage     | Mean Change from<br>Baseline (p-value vs.<br>Placebo) |
|-----------------|------------|-------------------------------------------------------|
| Placebo         | -          | -                                                     |
| Meloxicam       | 7.5 mg/day | Statistically significant improvement (p < 0.01)      |
| Meloxicam       | 15 mg/day  | Statistically significant improvement (p < 0.03)      |

Data from a double-blind trial comparing once-daily meloxicam with placebo in patients with osteoarthritis of the knee.[2]

Table 3: Global Efficacy Assessment



| Treatment Group | Dosage     | Global Efficacy (p-value vs. Placebo)             |
|-----------------|------------|---------------------------------------------------|
| Placebo         | -          | -                                                 |
| Meloxicam       | 7.5 mg/day | Statistically significant improvement (p < 0.05)  |
| Meloxicam       | 15 mg/day  | Statistically significant improvement (p < 0.002) |

Data from a double-blind trial comparing once-daily meloxicam with placebo in patients with osteoarthritis of the knee.[2]

### **Experimental Protocols**

Detailed methodologies for key experiments cited in the evaluation of **Enolicam**'s antiinflammatory effects are provided below.

### **Carrageenan-Induced Paw Edema in Rodents**

This is a widely used preclinical model to assess the anti-inflammatory activity of new compounds.

- Animal Selection and Acclimatization: Healthy adult rodents (rats or mice) of a specific strain and weight range are selected. They are acclimatized to the laboratory conditions for at least one week before the experiment.
- Grouping: Animals are randomly assigned to different groups: a control group (receiving placebo/vehicle), a positive control group (receiving a standard anti-inflammatory drug), and test groups (receiving different doses of **Enolicam**).
- Drug Administration: Enolicam or the respective control substance is administered orally or via intraperitoneal injection.
- Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension in saline) is given into the hind paw of the animal.



- Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

### **Acetic Acid-Induced Writhing Test in Mice**

This in vivo analgesic evaluation technique is used to screen for peripheral analgesic activity.[3]

- Animal Preparation: Mice are grouped into control and treated groups.
- Drug Administration: The test drug (e.g., **Enolicam**) is administered to the treated group, typically via intraperitoneal injection, 5 minutes before the induction of pain. The control group receives a placebo.
- Induction of Writhing: Acetic acid (an irritant) is injected intraperitoneally.
- Observation: After a 5-minute latency period, the number of writhes (a characteristic stretching behavior) is counted for each animal over a 20-minute period.
- Evaluation: A lower number of writhes in the treated group compared to the control group indicates analgesic activity.[3]

# Mandatory Visualization Signaling Pathway: Enolicam's Mechanism of Action

Caption: Mechanism of action of **Enolicam** via inhibition of COX-1 and COX-2 enzymes.

## **Experimental Workflow: Placebo-Controlled Clinical Trial**

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. A double blind, multicentre, placebo controlled trial of lornoxicam in patients with osteoarthritis of the hip and knee PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo-controlled study of efficacy and tolerance of meloxicam treatment in patients with osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Statistical analysis of Enolicam's anti-inflammatory effects compared to placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505830#statistical-analysis-of-enolicam-s-anti-inflammatory-effects-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com